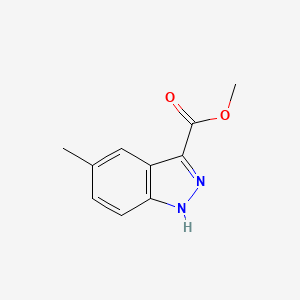
1-甲基-5-甲基-1H-吲唑-3-羧酸甲酯
描述
Methyl 5-methyl-1H-indazole-3-carboxylate is a chemical compound belonging to the class of indazole derivatives Indazoles are heterocyclic aromatic organic compounds characterized by a fused benzene and pyrazole ring
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the Fischer indazole synthesis, which involves the reaction of hydrazine with a suitable ketone or aldehyde under acidic conditions.
Modern Methods: Advances in synthetic chemistry have led to more efficient routes, such as the use of transition metal-catalyzed reactions. For example, palladium-catalyzed cross-coupling reactions can be employed to construct the indazole core.
Industrial Production Methods: Industrial production of Methyl 5-methyl-1H-indazole-3-carboxylate typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and green chemistry principles are often applied to enhance efficiency and reduce environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the indazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and alcohols, along with suitable catalysts, are employed in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives such as indazole-3-carboxylic acid.
Reduction: Reduced forms like indazole-3-methanol.
Substitution: Substituted indazoles with various functional groups.
科学研究应用
Methyl 5-methyl-1H-indazole-3-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: Indazole derivatives are studied for their biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic uses, such as in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
Methyl 5-methyl-1H-indazole-3-carboxylate is a type of indazole derivative . Indazole derivatives have been found to bind with high affinity to multiple receptors , which suggests that Methyl 5-methyl-1H-indazole-3-carboxylate may also interact with various targets in the body.
Mode of Action
It is known that indazole derivatives can inhibit, regulate, and/or modulate certain kinases , suggesting that Methyl 5-methyl-1H-indazole-3-carboxylate may also interact with its targets in a similar manner.
Biochemical Pathways
Indazole derivatives have been shown to affect various biological activities , suggesting that Methyl 5-methyl-1H-indazole-3-carboxylate may also influence multiple biochemical pathways
Result of Action
Some indazole derivatives have been shown to inhibit cell growth , suggesting that Methyl 5-methyl-1H-indazole-3-carboxylate may have similar effects
生化分析
Biochemical Properties
Methyl 5-methyl-1H-indazole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indazole derivatives, including Methyl 5-methyl-1H-indazole-3-carboxylate, have been shown to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect various signaling pathways within the cell. Additionally, Methyl 5-methyl-1H-indazole-3-carboxylate may interact with proteins involved in cell cycle regulation, thereby influencing cell proliferation and apoptosis .
Cellular Effects
Methyl 5-methyl-1H-indazole-3-carboxylate has been observed to exert significant effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives have been reported to affect the p53/MDM2 pathway, which is crucial for cell cycle regulation and apoptosis . By interacting with this pathway, Methyl 5-methyl-1H-indazole-3-carboxylate can induce cell cycle arrest and promote apoptosis in cancer cells . Furthermore, it may alter the expression of genes involved in metabolic processes, thereby affecting cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Methyl 5-methyl-1H-indazole-3-carboxylate involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, Methyl 5-methyl-1H-indazole-3-carboxylate can inhibit the activity of kinases by binding to their active sites, thereby preventing the phosphorylation of target proteins . This inhibition can disrupt various signaling pathways, leading to altered cellular responses. Additionally, Methyl 5-methyl-1H-indazole-3-carboxylate may activate certain transcription factors, resulting in changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 5-methyl-1H-indazole-3-carboxylate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that indazole derivatives, including Methyl 5-methyl-1H-indazole-3-carboxylate, are relatively stable under standard laboratory conditions . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to degradation and reduced efficacy . Long-term studies have also indicated that Methyl 5-methyl-1H-indazole-3-carboxylate can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of Methyl 5-methyl-1H-indazole-3-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth and reduction of inflammation . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and further increases in dosage do not result in additional therapeutic benefits . It is essential to determine the optimal dosage to maximize therapeutic effects while minimizing toxicity.
Metabolic Pathways
Methyl 5-methyl-1H-indazole-3-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, the compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These reactions are catalyzed by enzymes such as cytochrome P450s and transferases . The metabolites of Methyl 5-methyl-1H-indazole-3-carboxylate can have different biological activities and may contribute to the overall pharmacological effects of the compound .
Transport and Distribution
The transport and distribution of Methyl 5-methyl-1H-indazole-3-carboxylate within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms . It may interact with specific transporters or binding proteins that facilitate its uptake and distribution within cells . Once inside the cell, Methyl 5-methyl-1H-indazole-3-carboxylate can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its distribution within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of Methyl 5-methyl-1H-indazole-3-carboxylate is essential for its activity and function. The compound may contain targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles within the cell . For example, Methyl 5-methyl-1H-indazole-3-carboxylate may localize to the nucleus, where it can interact with transcription factors and influence gene expression . It may also accumulate in the mitochondria, affecting mitochondrial function and cellular metabolism . Understanding the subcellular localization of Methyl 5-methyl-1H-indazole-3-carboxylate is crucial for elucidating its mechanism of action and therapeutic potential.
相似化合物的比较
Methyl 1H-indazole-3-carboxylate
Methyl 5-bromo-1H-indazole-3-carboxylate
Methyl 5-chloro-1H-indazole-3-carboxylate
Uniqueness: Methyl 5-methyl-1H-indazole-3-carboxylate is unique due to its specific substitution pattern on the indazole ring, which can influence its chemical reactivity and biological activity compared to other indazole derivatives.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
methyl 5-methyl-1H-indazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-3-4-8-7(5-6)9(12-11-8)10(13)14-2/h3-5H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWCOJYCOAQUSIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NN=C2C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40506975 | |
| Record name | Methyl 5-methyl-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40506975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51941-85-6 | |
| Record name | Methyl 5-methyl-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40506975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


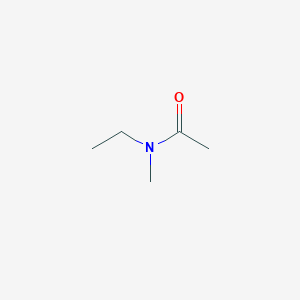
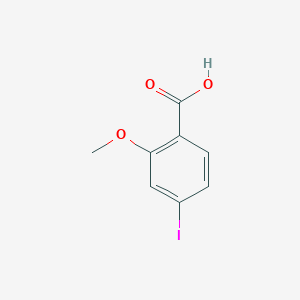
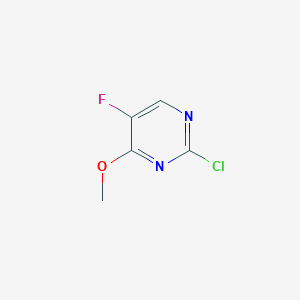
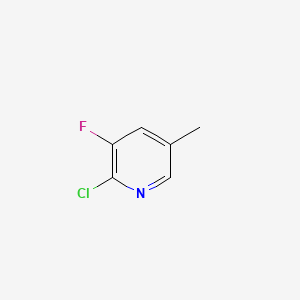
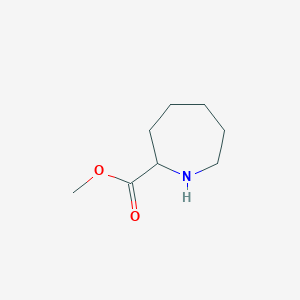

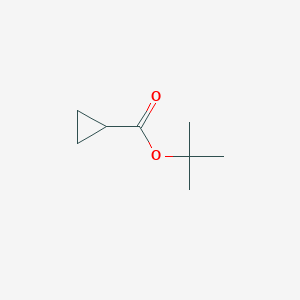
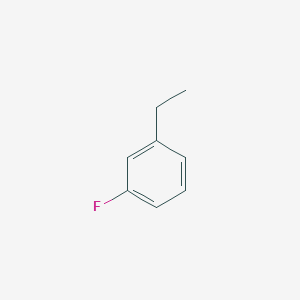

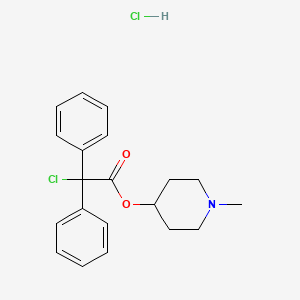
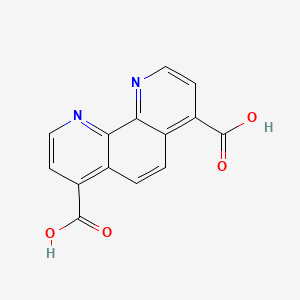
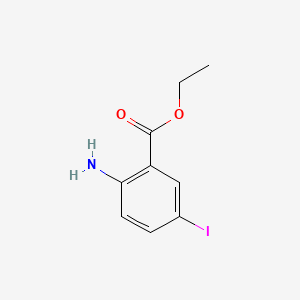
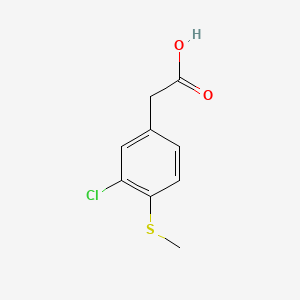
![5H-Benzo[b]phosphindole](/img/structure/B1590465.png)
